molecular formula C14H19NSi B12532324 1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine CAS No. 821769-63-5

1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine

Cat. No.: B12532324
CAS No.: 821769-63-5
M. Wt: 229.39 g/mol
InChI Key: OVFAMHHVTWAVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine is an organosilicon compound characterized by the presence of a trimethylsilyl group and a naphthylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine typically involves the reaction of naphthalen-1-ylmethylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

Naphthalen-1-ylmethylamine+TrimethylchlorosilaneBaseThis compound+HCl\text{Naphthalen-1-ylmethylamine} + \text{Trimethylchlorosilane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Naphthalen-1-ylmethylamine+TrimethylchlorosilaneBase​this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, alkoxides, and amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylsilanol, while reduction can produce naphthalen-1-ylmethylsilane.

Scientific Research Applications

1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine has several scientific research applications:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of proteins and cell membranes. This can lead to the modulation of enzymatic activity and signal transduction pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(naphthalen-1-yl)methanamine: Similar structure but lacks the trimethylsilyl group.

    (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride: Contains a cyclohexyl group instead of the trimethylsilyl group.

    N,N’-Bis(trimethylsilyl)carbodiimide: Contains two trimethylsilyl groups but lacks the naphthylmethylamine moiety.

Uniqueness

1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine is unique due to the presence of both the trimethylsilyl group and the naphthylmethylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.

Properties

CAS No.

821769-63-5

Molecular Formula

C14H19NSi

Molecular Weight

229.39 g/mol

IUPAC Name

1-naphthalen-1-yl-N-trimethylsilylmethanamine

InChI

InChI=1S/C14H19NSi/c1-16(2,3)15-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3

InChI Key

OVFAMHHVTWAVFD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.